molecular formula C8H18ClNO B13469056 rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride

rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride

Cat. No.: B13469056
M. Wt: 179.69 g/mol
InChI Key: QJYAWVAFGHFYDL-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexane ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of chemical reactions, such as nucleophilic substitution and reduction.

    Chirality Induction: The chiral centers are established using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide hydrochloride
  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride

Uniqueness

rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)5-3-4-6(9)7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

QJYAWVAFGHFYDL-HHQFNNIRSA-N

Isomeric SMILES

CC1(CCC[C@H]([C@@H]1O)N)C.Cl

Canonical SMILES

CC1(CCCC(C1O)N)C.Cl

Origin of Product

United States

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